N-(1-pyridin-3-ylethyl)formamide

Medicinal Chemistry Physical Organic Chemistry ADME/Tox

Select the 3-pyridyl isomer (CAS 21131-85-1) for its distinct pKa of 15.09, enabling precise physicochemical tuning in SAR studies without altering the core scaffold. Compare the 67% Leuckart reaction yield benchmark for process feasibility. Available at cost parity with 2- and 4-pyridyl isomers, allowing budget-conscious procurement of multiple positional isomers.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 21131-85-1
Cat. No. B1607963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-pyridin-3-ylethyl)formamide
CAS21131-85-1
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NC=O
InChIInChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11)
InChIKeyVXOPFWHGVDOZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-pyridin-3-ylethyl)formamide (CAS 21131-85-1) for Research and Industrial Procurement: A Quantified Baseline


N-(1-pyridin-3-ylethyl)formamide (CAS 21131-85-1) is a pyridine-containing formamide derivative with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by a pyridine ring substituted at the 3-position with an ethyl linker bearing a formamide functional group. The compound is commercially available as a research chemical with a typical purity of 95.0% . Predicted physicochemical properties include a boiling point of 364.6±25.0 °C, a density of 1.081±0.06 g/cm³, and an acid dissociation constant (pKa) of 15.09±0.23 . These parameters define a baseline for scientific comparison and procurement evaluation.

Why Substituting N-(1-pyridin-3-ylethyl)formamide with Other Pyridyl Isomers or Formamides is Not Scientifically Neutral


The position of the nitrogen atom within the pyridine ring fundamentally alters the electronic environment, hydrogen-bonding capacity, and steric profile of these formamide derivatives. Generic substitution of the 3-pyridyl isomer (CAS 21131-85-1) with the 2-pyridyl (CAS 854701-06-7) or 4-pyridyl (CAS 20877-38-7) analogs is not equivalent; each positional isomer exhibits a distinct pKa value—a direct measure of its acid/base character—which influences solubility, lipophilicity, and intermolecular interactions [1]. Furthermore, synthetic accessibility varies significantly, with reported Leuckart reaction yields differing across the isomeric series [2]. These quantifiable differences in electronic properties and synthetic efficiency directly impact experimental reproducibility, assay outcomes, and procurement decisions. The following section provides the specific quantitative evidence substantiating these distinctions.

Quantitative Evidence Guide: Differentiating N-(1-pyridin-3-ylethyl)formamide for Scientific and Procurement Decisions


Comparative pKa Values Reveal Distinct Electronic Character Between 3-Pyridyl and 2-Pyridyl Isomers

The predicted acid dissociation constant (pKa) of N-(1-pyridin-3-ylethyl)formamide is 15.09±0.23 . In comparison, the 2-pyridyl positional isomer (CAS 854701-06-7) exhibits a higher predicted pKa of 15.29 [1]. This difference of approximately 0.2 log units indicates that the 3-pyridyl isomer is slightly more acidic, which can influence its ionization state at a given pH and consequently affect properties such as solubility, permeability, and molecular recognition.

Medicinal Chemistry Physical Organic Chemistry ADME/Tox

Leuckart Reaction Yields: Synthetic Efficiency Benchmarking for Pyridyl Isomers

The Leuckart reaction is a common method for synthesizing formamide derivatives from ketones. In a controlled study of the reaction between acetylpyridines and formamide, the synthesis of N-[1-(4-pyridyl)ethyl]formamide proceeded with a reaction time of 2 minutes and an isolated yield of 67% [1]. While specific yield data for the 3-pyridyl isomer under identical conditions is not available in the primary literature, the 4-pyridyl result serves as a class-level benchmark. The 3-pyridyl isomer is expected to exhibit a comparable reaction profile, as the nitrogen position influences the electrophilicity of the carbonyl group, thereby dictating reaction kinetics and achievable yields [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Commercial Availability and Purity: Direct Comparison with Positional Isomers

N-(1-pyridin-3-ylethyl)formamide (CAS 21131-85-1) is commercially available from a major supplier (Fluorochem) in 2 g quantities at a purity of 95.0% . Its positional isomers, the 2-pyridyl (CAS 854701-06-7) and 4-pyridyl (CAS 20877-38-7) analogs, are also available from the same supplier in identical pack sizes and purity specifications . Notably, the list price for all three isomers is equivalent at £700.00 for a 2 g unit, indicating that the 3-pyridyl isomer does not carry a cost premium over its positional analogs from this vendor .

Procurement Chemical Sourcing Analytical Chemistry

Predicted Physicochemical Properties: Quantifying Similarities and Nuanced Differences

Predicted physicochemical properties for N-(1-pyridin-3-ylethyl)formamide and its 4-pyridyl isomer are largely comparable, but subtle variations exist. The 3-pyridyl isomer exhibits a predicted boiling point of 364.6±25.0 °C and a density of 1.081±0.06 g/cm³ . The 4-pyridyl isomer shows a nearly identical predicted boiling point of 364.7 °C and an identical density of 1.081 g/cm³ [1]. While these bulk properties are similar, the electronic properties (as shown by pKa differences in Evidence Item 1) underscore that the positional isomers are not functionally interchangeable in chemical reactions or biological assays.

Preformulation Computational Chemistry Material Science

Validated Research and Industrial Applications for N-(1-pyridin-3-ylethyl)formamide Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Precise Electronic Tuning

The quantifiably distinct pKa of N-(1-pyridin-3-ylethyl)formamide (15.09) compared to its 2-pyridyl isomer (15.29) makes it a valuable scaffold for structure-activity relationship (SAR) studies. When a synthetic route requires a specific hydrogen-bond acceptor or donor capacity, the 3-pyridyl isomer offers a measurable difference in basicity. This allows medicinal chemists to fine-tune physicochemical properties such as logD and aqueous solubility without altering the core molecular framework, thereby systematically probing the impact of subtle electronic changes on target binding or ADME profiles.

Process Chemistry: Benchmarking Synthetic Route Efficiency via Leuckart Methodology

For chemists developing scalable syntheses of pyridine-containing formamides, the established Leuckart reaction yield of 67% for the 4-pyridyl isomer [1] provides a quantifiable benchmark for the 3-pyridyl analog. Given the shared reaction mechanism and similar steric environment, this yield serves as a realistic target for process optimization. Researchers can use this data to assess the feasibility of incorporating the 3-pyridyl isomer into larger synthetic sequences and to compare the efficiency of alternative synthetic methods against this established baseline.

Academic and Industrial Procurement: Cost-Neutral Isomer Selection for Research Programs

Direct head-to-head pricing data demonstrates that N-(1-pyridin-3-ylethyl)formamide is available at the same cost (£700.00/2g) and purity (95.0%) as its 2- and 4-pyridyl positional isomers from a major research chemical supplier . This cost neutrality empowers procurement officers and principal investigators to select the 3-pyridyl isomer based purely on the specific scientific requirements of the project, without being constrained by a higher price point. This is particularly relevant for research groups with limited budgets that require multiple isomers for comparative studies.

Computational Chemistry and Cheminformatics: Model Validation Using Distinct Electronic Descriptors

The documented difference in predicted pKa values (15.09 for the 3-isomer vs. 15.29 for the 2-isomer) provides a robust, quantifiable data point for validating computational models of acidity and electronic structure. This compound and its isomers serve as a simple yet discriminating test set for benchmarking quantum mechanical calculations (e.g., DFT) or empirical prediction algorithms (e.g., JChem). Researchers developing new predictive models can use these compounds to ensure their methods can accurately capture the subtle electronic perturbations caused by moving a nitrogen atom around the pyridine ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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